Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate is an organic compound with the chemical formula C13H20N2O2. It is a colorless or light yellow liquid or crystal that is soluble in common organic solvents such as ethanol and dimethylformamide. This compound is relatively stable at room temperature but may decompose when exposed to light, heat, oxidants, or acids .
Preparation Methods
The synthesis of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate typically involves the following steps:
Starting Material: Piperidine is used as the starting material.
Reaction with Cyanated Methyl: Piperidine reacts with cyanated methyl to generate 4-cyanomethylpiperidine.
Boc Protection: The 4-cyanomethylpiperidine is then reacted with a Boc (tert-butoxycarbonyl) protecting group to produce this compound.
Chemical Reactions Analysis
Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide under metal-free conditions.
Substitution: It can participate in substitution reactions, such as Suzuki–Miyaura coupling, which involves the use of boron reagents.
Solvolysis: The compound can undergo solvolysis in the presence of nucleophilic and electrophilic solvents.
Scientific Research Applications
Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various biologically active compounds, including drugs and pesticides.
Protecting Group: The compound can be used as a protecting group in organic synthesis to protect amino, hydroxyl, and other reactive sites.
Chemical Research: It is utilized in the research and development of organic synthesis methods and the synthesis of new drug molecules.
Mechanism of Action
The mechanism of action of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate involves its reactivity with various reagents and conditions. The compound’s molecular targets and pathways include its interaction with nucleophilic and electrophilic solvents during solvolysis, as well as its participation in oxidation and substitution reactions .
Comparison with Similar Compounds
Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate: This compound shares a similar structure but lacks the oxopiperazine moiety.
Tert-butyl esters: These compounds are widely used in synthetic organic chemistry and share the tert-butyl protecting group.
This compound stands out due to its unique combination of the cyanomethyl and oxopiperazine groups, which contribute to its distinct reactivity and applications.
Properties
IUPAC Name |
tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-7-6-13(5-4-12)9(15)8-14/h5-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFJSYPWZVTJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901175093 | |
Record name | 1,1-Dimethylethyl 4-(cyanomethyl)-3-oxo-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
234108-59-9 | |
Record name | 1,1-Dimethylethyl 4-(cyanomethyl)-3-oxo-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=234108-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(cyanomethyl)-3-oxo-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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